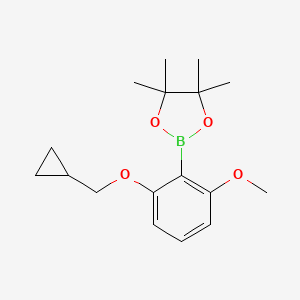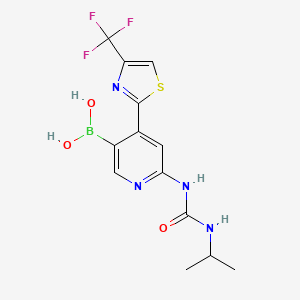
4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride can be compared with other similar compounds, such as:
Biphenyl-4-ylamine: This compound lacks the trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
4’-Methoxy-biphenyl-4-ylamine: The methoxy group is less electronegative than the trifluoromethoxy group, leading to different chemical behavior.
4’-Chloro-biphenyl-4-ylamine: The presence of a chlorine atom instead of a trifluoromethoxy group also results in different reactivity and applications.
The uniqueness of 4’-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific research applications.
Propiedades
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO.ClH/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9;/h1-8H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPGEDRKQMWGQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661510 |
Source


|
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197234-79-9 |
Source


|
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)
![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)









![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)


